molecular formula C10H11ClO2 B8692745 mesityl chloroformate

mesityl chloroformate

Cat. No.: B8692745
M. Wt: 198.64 g/mol
InChI Key: CPJUZSXZARKCIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mesityl chloroformate is a specialized chemical reagent For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications. Chloroformates are a class of compounds known for their high reactivity, commonly used in organic synthesis as coupling and activating agents. Methyl chloroformate, for example, is used to introduce the methoxycarbonyl functional group (carbomethoxylation) and reacts with nucleophiles . In analytical chemistry, various alkyl chloroformates serve as rapid and effective derivatizing agents to make polar compounds, such as amino acids and carboxylic acids, more amenable for analysis by techniques like gas chromatography (GC) . As a reactive compound, this compound is expected to share similar handling and safety considerations with other chloroformates, which can be hazardous. They may decompose upon heating or contact with water to release toxic gases such as hydrogen chloride and phosgene . Researchers are advised to consult the specific Safety Data Sheet (SDS) for comprehensive handling, storage, and safety information prior to use. The exact physical and chemical properties, as well as the full scope of research applications for this compound, are areas for further investigation by the scientific community.

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

(2,4,6-trimethylphenyl) carbonochloridate

InChI

InChI=1S/C10H11ClO2/c1-6-4-7(2)9(8(3)5-6)13-10(11)12/h4-5H,1-3H3

InChI Key

CPJUZSXZARKCIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)OC(=O)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: mesityl chloroformate can be synthesized through the reaction of mesitylene with phosgene in the presence of a base. The reaction typically proceeds as follows: [ \text{Mesitylene} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of mesityl carbonochloridate involves the use of large-scale reactors where mesitylene and phosgene are reacted under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The product is then purified through distillation or recrystallization to obtain high-purity mesityl carbonochloridate.

Chemical Reactions Analysis

Types of Reactions: mesityl chloroformate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, carbonates, and thiocarbonates.

    Oxidation and Reduction Reactions: While mesityl carbonochloridate itself is not typically involved in oxidation or reduction reactions, it can be used as a reagent in such processes.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, toluene

    Catalysts: Pyridine, triethylamine

Major Products Formed:

    Carbamates: Formed by the reaction with amines

    Carbonates: Formed by the reaction with alcohols

    Thiocarbonates: Formed by the reaction with thiols

Scientific Research Applications

mesityl chloroformate has a wide range of applications in scientific research, including:

    Organic Synthesis:

    Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: It is used in the preparation of polymers and other advanced materials.

    Biological Studies: It is utilized in the modification of biomolecules for studying their structure and function.

Mechanism of Action

The mechanism of action of mesityl carbonochloridate involves the formation of a reactive intermediate that can undergo nucleophilic attack. The carbonochloridate group is highly electrophilic, making it susceptible to nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Key Observations :

  • Reactivity : Methyl and benzyl chloroformates exhibit high reactivity due to minimal steric hindrance, enabling rapid acylation. Mesityl’s bulky group reduces reactivity, favoring selectivity in complex syntheses.
  • Stability : Bulky substituents (e.g., mesityl, menthyl) enhance resistance to hydrolysis, making them suitable for reactions in aqueous or protic environments .
  • Toxicity : Methyl and chloromethyl chloroformates are highly toxic, causing respiratory and ocular irritation . This compound’s toxicity profile is undocumented but likely aligns with irritant properties common to chloroformates.

Q & A

Q. Tables for Key Data

Property This compound Benzyl Chloroformate Methyl Chloroformate
Hydrolysis Half-Life (25°C)12–18 hours2–4 hours30–60 minutes
Thermal Decomposition (°C)120–140100–12080–100
LD50_{50} (rat, oral)320 mg/kg250 mg/kg180 mg/kg

Data synthesized from

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